molecular formula C13H14N2O B1384553 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1154549-27-5

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384553
CAS No.: 1154549-27-5
M. Wt: 214.26 g/mol
InChI Key: UJVYVDKNXJYARD-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, the reactants would be 4-methylbenzaldehyde, ethyl acetoacetate, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to improve yield and efficiency. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidinones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one exhibits significant biological activities that make it a candidate for various medicinal applications.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported its effectiveness against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating promising antibacterial properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. It may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced cancer cell proliferation .

Medicinal Chemistry Applications

This compound serves as a precursor in the development of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's derivatives have been explored for their potential in treating various conditions, including infections and cancer .

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial chemistry. It can be utilized in the synthesis of agrochemicals and other chemical intermediates due to its reactivity and ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against Pseudomonas aeruginosa, showing significant antibacterial activity at concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. Future research aims to explore these derivatives' mechanisms of action further to optimize their therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one
  • 6-Ethyl-2-phenyl-3,4-dihydropyrimidin-4-one
  • 6-Ethyl-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both ethyl and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Biological Activity

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound classified under dihydropyrimidinones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

The synthesis of this compound typically employs the Biginelli reaction , a well-known multicomponent reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often include acidic catalysts such as hydrochloric acid or acetic acid at elevated temperatures. This compound can be represented by the following chemical structure:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}
PropertyValue
IUPAC NameThis compound
CAS Number1154549-27-5
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
In one study, the compound was evaluated for its efficacy against Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against MRSA, indicating promising antibacterial activity.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

Mechanism of Action
The mechanism involves the inhibition of DHFR, leading to reduced DNA synthesis and proliferation of cancer cells. This action has been correlated with decreased cell viability in various cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC₅₀ Value
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialPseudomonas aeruginosa30 µg/mL
AnticancerVarious cancer cell linesIC₅₀ not specified

Comparative Analysis

When compared to similar compounds within the dihydropyrimidinone class, this compound shows enhanced lipophilicity due to its ethyl and 4-methylphenyl substituents. This property may improve its ability to penetrate biological membranes and interact with molecular targets effectively.

Table 3: Comparison with Similar Compounds

Compound NameLipophilicity (Log P)Antimicrobial Activity
This compoundModerateYes
2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-oneLowLimited
6-Ethyl-2-phenyl-3,4-dihydropyrimidin-4-oneHighYes

Properties

IUPAC Name

4-ethyl-2-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-11-8-12(16)15-13(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYVDKNXJYARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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